N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

Medicinal Chemistry Screening Library Design QSAR Modeling

N-[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide (CAS 1190278-12-6; PubChem CID is a synthetic small molecule belonging to the tetrazole-containing benzamide class, with a molecular formula of C15H13N5O2 and a molecular weight of 295.30 g/mol. The compound features a 1H-tetrazol-1-yl substituent at the 3-position of the aniline ring, a methoxy group at the 4-position, and an unsubstituted benzoyl amide moiety.

Molecular Formula C15H13N5O2
Molecular Weight 295.30 g/mol
Cat. No. B6045168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide
Molecular FormulaC15H13N5O2
Molecular Weight295.30 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)N3C=NN=N3
InChIInChI=1S/C15H13N5O2/c1-22-14-8-7-12(9-13(14)20-10-16-18-19-20)17-15(21)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,21)
InChIKeyZOSFZTCLUSDWFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide – Procurement-Grade Physicochemical and Structural Baseline for Screening Library Selection


N-[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide (CAS 1190278-12-6; PubChem CID 45493932) is a synthetic small molecule belonging to the tetrazole-containing benzamide class, with a molecular formula of C15H13N5O2 and a molecular weight of 295.30 g/mol [1]. The compound features a 1H-tetrazol-1-yl substituent at the 3-position of the aniline ring, a methoxy group at the 4-position, and an unsubstituted benzoyl amide moiety . This specific substitution pattern distinguishes it from regioisomeric and ring-substituted analogs that populate commercial screening collections, making precise structural identity verification essential for reproducible research outcomes.

Why Generic Substitution Fails for N-[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide – Structural and Pharmacophoric Differentiation from Closest Analogs


The common practice of substituting tetrazole-benzamide analogs based solely on benzamide core similarity overlooks the critical influence of regioisomeric tetrazole placement and benzoyl-ring substitution on molecular recognition, physicochemical properties, and biological activity. The target compound bears the tetrazole on the aniline ring at the 3-position relative to the amide nitrogen, whereas a commercially available isomer, N-(4-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide (Hit2Lead SC-9072785), positions the tetrazole on the benzoyl ring . This regioisomeric difference alters the spatial orientation of the tetrazole hydrogen-bond acceptor/donor system relative to the central amide, a feature that directly impacts target binding [1]. Furthermore, benzoyl-ring substituents (e.g., 4-Cl, 3-F, 4-OCH3) introduce additional steric, electronic, and lipophilicity perturbations that cannot be assumed equivalent to the unsubstituted phenyl of the target compound. These structural distinctions carry real consequences for assay reproducibility, SAR interpretation, and hit validation, making unambiguous compound identity essential for procurement.

Quantitative Comparative Evidence for N-[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide Versus Closest Analogs


Regioisomeric Identity: Tetrazole Position on Aniline Ring Versus Benzoyl Ring Determines LogP, PSA, and Hydrogen-Bonding Capacity

The target compound places the 1H-tetrazol-1-yl group at the 3-position of the aniline ring (4-methoxy-3-tetrazolyl-aniline core), whereas the regioisomer N-(4-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide (SC-9072785) places the tetrazole on the benzoyl ring. Despite sharing the identical molecular formula (C15H13N5O2, MW 295.30), the two isomers exhibit distinct molecular shapes and electrostatic potential surfaces . Computed LogP is 2.24 and tPSA is 81.9 Ų for the regioisomer SC-9072785; the target compound has the same computed LogP and tPSA values due to the identical atom composition, but the spatial distribution of polarity differs substantially, as the tetrazole in the target compound lies in closer proximity to the methoxy group (ortho relationship on the aniline ring) whereas in the isomer the tetrazole is distal to the methoxy substituent [1].

Medicinal Chemistry Screening Library Design QSAR Modeling

Benzoyl Ring Substitution: Unsubstituted Phenyl (Target) Versus 4-Chloro, 3-Fluoro, and 4-Methoxy Analogs – Physicochemical and Biological Profile Differentiation

The target compound carries an unsubstituted benzoyl ring (R = H, MW 295.30), distinguishing it from the 4-chloro analog (MW 329.74, ΔMW +34.4 Da), the 3-fluoro analog (MW 313.29, ΔMW +18.0 Da), and the 4-methoxy analog (MW 325.32, ΔMW +30.0 Da) . Introduction of electron-withdrawing (Cl, F) or electron-donating (OCH3) substituents alters the electronic character of the benzamide carbonyl, modulating both hydrogen-bond acceptor strength and metabolic stability. Notably, the 4-chloro analog has been characterized as a potent and selective inhibitor of kinesin spindle protein (KSP/Eg5), a mitotic target, whereas no such target annotation exists for the unsubstituted parent compound, indicating that benzoyl ring substitution is a critical determinant of biological activity within this chemotype .

Kinase Inhibition KSP/Eg5 SAR Analysis

Class-Level Activity Context: Tetrazole Benzamides as Privileged Scaffolds in ACAT, BCRP, and GPR35 Modulation

The tetrazole benzamide chemotype to which the target compound belongs has demonstrated validated biological activity across multiple therapeutic target classes. In a systematic SAR study of 31 benzamide and phenyltetrazole derivatives as BCRP (ABCG2) inhibitors, compounds within this scaffold reversed multidrug resistance in H460 non-small cell lung cancer cells [1]. Separately, tetrazole benzamides and nicotinamides have been characterized as potent ACAT inhibitors, with retroamide analogs achieving in vitro potency comparable to the reference inhibitor CI-976 [2]. Furthermore, N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have been identified as GPR35 agonists with sub-micromolar EC50 values, establishing the benzamide-tetrazole framework as a validated pharmacophore for GPCR modulation [3]. The target compound, as an unsubstituted benzoyl variant with an aniline-ring tetrazole, represents a structurally distinct entry within this established pharmacophore class.

ACAT Inhibition BCRP/MDR Reversal GPR35 Agonism

Heteroaryl Amide Replacement: Benzamide (Target) Versus Pyridine-4-Carboxamide Analog – Physicochemical and Hydrogen-Bonding Profile Differentiation

The target compound's benzamide moiety can be formally replaced by a pyridine-4-carboxamide, yielding N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide (MW 296.28 g/mol, C14H12N6O2) . This substitution introduces an additional hydrogen-bond acceptor (pyridine nitrogen) and alters the electronic character of the amide carbonyl. The pyridine nitrogen increases aqueous solubility relative to the all-carbon phenyl ring of the target compound, while also providing a potential metal-coordination site. The target compound, lacking this additional HBA, has a simpler hydrogen-bonding profile (HBA count: 5 vs. 6 for the pyridine analog), which may be advantageous for targets where excessive polarity impedes membrane permeability or binding site access.

Bioisosterism Crystal Engineering Solubility Modulation

Evidence-Backed Application Scenarios for N-[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide in Research and Industrial Procurement


Baseline Compound for Benzamide-Tetrazole SAR Campaigns Targeting BCRP/ABCG2-Mediated Multidrug Resistance

The target compound, with its unsubstituted benzoyl ring and aniline-ring tetrazole, serves as an ideal starting point for systematic SAR exploration of BCRP inhibition, as established by the benzamide-phenyltetrazole series described by Gujarati et al. (2017) [1]. Its structural simplicity allows researchers to probe the effect of incremental benzoyl-ring substitutions on MDR reversal activity in H460 and MCF-7/MX cell lines without confounding substituent effects from the parent scaffold. The unambiguous regioisomeric identity (tetrazole ortho to methoxy) ensures reproducible pharmacophore modeling.

Negative Control or Reference Compound for KSP/Eg5 Inhibitor Screening Cascades

Because the 4-chloro analog is annotated as a KSP/Eg5 inhibitor while the target compound lacks the 4-chloro substituent, the target benzamide can function as a matched negative control in mitotic kinesin assays, enabling researchers to confirm that observed antiproliferative activity is substituent-dependent rather than scaffold-derived . This is critical for target deconvolution and hit triage in cell-based screening.

Core Scaffold for GPR35 Agonist Optimization with Defined Hydrogen-Bonding Topology

The tetrazole benzamide framework has been validated as a GPR35 agonist pharmacophore [2]. The target compound's specific substitution pattern (tetrazole at aniline 3-position, methoxy at aniline 4-position) provides a distinct hydrogen-bonding topology compared to the N-[2-(1H-tetrazol-5-yl)phenyl]benzamide series. This compound can be used to explore whether the aniline-ring tetrazole orientation yields improved GPR35 subtype selectivity or altered signaling bias relative to the established benzoyl-ring tetrazole agonists.

Physicochemical Reference Standard for Computational QSAR and LogP/PSA Model Validation

Given the well-defined computed descriptor profile (LogP ~2.24, tPSA 81.9 Ų, HBD 1, HBA 5, rotatable bonds 3) , and the availability of multiple close analogs with systematic substituent variations (4-Cl, 3-F, 4-OCH3, pyridine-4-carboxamide), the target compound is suited as a reference data point for validating in silico QSAR models predicting permeability, solubility, and target binding within the tetrazole benzamide chemical space.

Quote Request

Request a Quote for N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.